molecular formula C18H17N3 B1605585 1,4-Benzenediamine, N-(4-aminophenyl)-N-phenyl- CAS No. 4117-90-2

1,4-Benzenediamine, N-(4-aminophenyl)-N-phenyl-

Cat. No. B1605585
CAS RN: 4117-90-2
M. Wt: 275.3 g/mol
InChI Key: YFBMJEBQWQBRQJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

DDM is an important building block for the synthesis of polymers, pharmaceuticals, and other organic compounds. It is widely used in scientific research for a variety of applications, including the synthesis of polymers, pharmaceuticals, and other organic compounds. It is also used as a cross-linking agent in the synthesis of polyurethanes and other polymers.


Molecular Structure Analysis

The molecular formula of “1,4-Benzenediamine, N-(4-aminophenyl)-N-phenyl-” is C18H18N4 . Its average mass is 290.362 Da and its monoisotopic mass is 290.153137 Da .


Chemical Reactions Analysis

The mechanism of action of DDM is not fully understood. It is known to act as a catalyst in the synthesis of polymers and other organic compounds. Additionally, it is believed to act as a chelating agent, binding to metals and forming complexes.


Physical And Chemical Properties Analysis

The melting point of “1,4-Benzenediamine, N-(4-aminophenyl)-N-phenyl-” is 184-186 °C, and its predicted boiling point is 508.4±35.0 °C . Its predicted density is 1.222±0.06 g/cm3, and its predicted pKa is 6.15±0.10 .

Scientific Research Applications

Polymer Synthesis

1,4-Benzenediamine, N-(4-aminophenyl)-N-phenyl-, is instrumental in the synthesis of advanced polymers. Its bifunctional nature allows for easy conversion to polymers, significantly contributing to the manufacture of polyurethanes and polyamides. These polymers exhibit exceptional tensile strength, making them suitable for various industrial applications, including high-performance materials and fibers (R. Layer, 2000).

Molecular Electronics

Research has explored the protonation of derivatives of 1,4-benzenediamine in the context of molecular electronics. Protonation induces intermolecular proton-electron transfer, leading to the formation of monoradical cations. These cations demonstrate the potential for creating aggregates characterized by intermolecular electron interchange, which could have implications for developing novel molecular electronic devices (Natalya A. Lokshin et al., 2001).

Coordination Chemistry

The compound plays a pivotal role in coordination chemistry, particularly in synthesizing iron(II/III) complexes. These complexes exhibit unique molecular and electronic structures, making them of interest for catalysis, magnetic materials, and as models for biological systems (K. Chłopek et al., 2005).

Antimicrobial and Cytotoxic Activity

Derivatives of 1,4-benzenediamine have been synthesized and evaluated for antimicrobial and cytotoxic activities. Some of these derivatives exhibit significant bioactivity, suggesting potential applications in developing new antimicrobial agents and cancer therapeutics (M. Noolvi et al., 2014).

Material Science

In material science, 1,4-benzenediamine, N-(4-aminophenyl)-N-phenyl-, derivatives are used to develop advanced materials. For example, they are involved in curing systems for benzoxazine resins, enhancing the chemical structure, material properties, and processability of thermosetting resins. This is crucial for applications requiring high-performance materials with excellent thermal and mechanical properties (JiaQin Sun et al., 2015).

properties

IUPAC Name

4-N-(4-aminophenyl)-4-N-phenylbenzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3/c19-14-6-10-17(11-7-14)21(16-4-2-1-3-5-16)18-12-8-15(20)9-13-18/h1-13H,19-20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFBMJEBQWQBRQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90194104
Record name 1,4-Benzenediamine, N-(4-aminophenyl)-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90194104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Benzenediamine, N-(4-aminophenyl)-N-phenyl-

CAS RN

4117-90-2
Record name N1-(4-Aminophenyl)-N1-phenyl-1,4-benzenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4117-90-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Benzenediamine, N-(4-aminophenyl)-N-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004117902
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Benzenediamine, N-(4-aminophenyl)-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90194104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Benzenediamine, N1-(4-aminophenyl)-N1-phenyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.113.032
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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